methyl N-(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamate
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Overview
Description
Methyl N-(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and materials science. This compound features a bithiophene moiety, which is known for its electronic properties, making it potentially useful in organic electronics and other advanced materials applications.
Mechanism of Action
Target of Action
Methyl N-(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamate is a carbamate derivative . Carbamates are known to interact with various biological targets. Carbamates are generally known to interact with enzymes such as acetylcholinesterase .
Mode of Action
For instance, carbamates are known to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system .
Biochemical Pathways
Carbamates, in general, can affect the cholinergic system by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged cholinergic effects .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
Inhibition of acetylcholinesterase by carbamates can lead to an overstimulation of muscarinic and nicotinic receptors, resulting in various physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2,2’-bithiophene with ethyl bromoacetate to form an intermediate, which is then reacted with methyl isocyanate to yield the desired carbamate. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of carbamates often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized bithiophene derivatives.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted carbamate products.
Scientific Research Applications
Methyl N-(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with similar reactivity but lacking the bithiophene moiety.
Ethyl carbamate: Another simple carbamate with similar properties.
2,2’-Bithiophene: The parent compound of the bithiophene moiety, used in various organic electronic applications.
Uniqueness
Methyl N-(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamate is unique due to the presence of both the carbamate and bithiophene functionalities. This combination imparts the compound with unique electronic properties and reactivity, making it suitable for specialized applications in organic electronics and advanced materials .
Properties
IUPAC Name |
methyl N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-15-12(14)13-7-6-9-4-5-11(17-9)10-3-2-8-16-10/h2-5,8H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNVIEKTYPGWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=CC=C(S1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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